

A Technical Guide to m-PEG9-Br: Commercial Availability and Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)9-bromide (**m-PEG9-Br**), a valuable heterobifunctional linker for bioconjugation and drug delivery research. This document details its commercial availability, key physicochemical properties, and provides representative experimental protocols for its synthesis, purification, characterization, and use in modifying biomolecules.

Commercial Availability and Supplier Specifications

m-PEG9-Br is readily available from several commercial suppliers for research purposes. The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the typical product specifications from prominent suppliers.



Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Storage Condition s	Solubility
BroadPhar m	BP-22779	≥95%	491.41	125562- 30-3	-20°C	Soluble in water, DMSO, DCM, DMF
Biopharma PEG	Not Specified	≥95%	491.4	125562- 30-3	-5°C, dry and protected from light	Not Specified

Physicochemical Properties

- Molecular Formula: C19H39BrO9
- Appearance: Colorless to light yellow liquid or solid.
- Reactivity: The terminal bromide is a good leaving group, making it suitable for nucleophilic substitution reactions with thiols, amines, and other nucleophiles on biomolecules. The methoxy-terminated PEG chain imparts hydrophilicity and can reduce the immunogenicity of the conjugated molecule.

Experimental Protocols

The following sections provide representative protocols for the synthesis, purification, characterization, and application of **m-PEG9-Br**. These are intended as illustrative examples and may require optimization for specific laboratory conditions and target molecules.

Synthesis of m-PEG9-Br from m-PEG9-OH

This protocol describes a general method for the bromination of a methoxy-poly(ethylene glycol) alcohol.

Materials:



- Methoxy-poly(ethylene glycol)9-alcohol (m-PEG9-OH)
- Triphenylphosphine (PPh3)
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM), anhydrous
- · Diethyl ether, cold
- Magnesium sulfate (MgSO4), anhydrous
- Argon or Nitrogen gas
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve m-PEG9-OH (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0°C using an ice bath.
- Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM/Methanol, 95:5 v/v).
- Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide precipitate.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.



• Collect the precipitate by filtration and dry under vacuum to yield **m-PEG9-Br**.

Purification by Silica Gel Column Chromatography

Further purification of m-PEG9-Br can be achieved using silica gel column chromatography.

Materials:

- Crude m-PEG9-Br
- Silica gel (230-400 mesh)
- Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes). The optimal solvent system should be determined by TLC analysis.
- Chromatography column and collection tubes.

Procedure:

- Prepare a silica gel slurry in the initial, less polar mobile phase and pack the chromatography column.
- Dissolve the crude **m-PEG9-Br** in a minimal amount of the mobile phase and load it onto the column.
- Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain purified m-PEG9-Br.

Characterization by ¹H-NMR Spectroscopy

The structure and purity of **m-PEG9-Br** can be confirmed by ¹H-NMR spectroscopy.

Representative ¹H-NMR Spectrum (400 MHz, CDCl₃):



- δ 3.81 (t, 2H, -CH₂-Br): Triplet corresponding to the two protons on the carbon adjacent to the bromine atom.
- δ 3.64 (m, 32H, -O-CH₂-CH₂-O-): A broad multiplet representing the repeating ethylene glycol protons.
- δ 3.54 (t, 2H, -CH₂-O-CH₃): Triplet for the two protons on the carbon adjacent to the terminal methoxy group.
- δ 3.38 (s, 3H, -O-CH₃): A sharp singlet for the three protons of the terminal methoxy group.

Bioconjugation Protocol: Alkylation of a Protein Thiol Group

This protocol provides a general method for conjugating **m-PEG9-Br** to a cysteine residue on a protein.

Materials:

- Protein with an accessible cysteine residue
- m-PEG9-Br
- Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
- Reducing agent (e.g., TCEP, optional, to ensure the cysteine is in its reduced form)
- Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

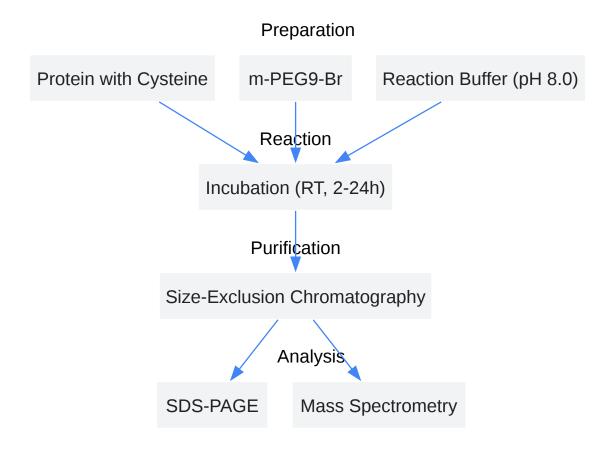
- Dissolve the protein in the reaction buffer. If necessary, add a 2-5 molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds involving the target cysteine.
- Prepare a stock solution of m-PEG9-Br in a compatible solvent (e.g., DMSO or the reaction buffer).



- Add a 10-50 molar excess of the m-PEG9-Br solution to the protein solution. The optimal molar ratio should be determined empirically.
- Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring.
- Monitor the progress of the conjugation by SDS-PAGE, looking for a shift in the molecular weight of the protein, or by mass spectrometry.
- Quench the reaction by adding a small molecule with a free thiol group (e.g., β-mercaptoethanol or dithiothreitol) to react with any excess m-PEG9-Br.
- Purify the PEGylated protein from unreacted protein and excess reagents using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ionexchange chromatography (IEX).

Mandatory Visualizations Experimental Workflow for Protein PEGylation



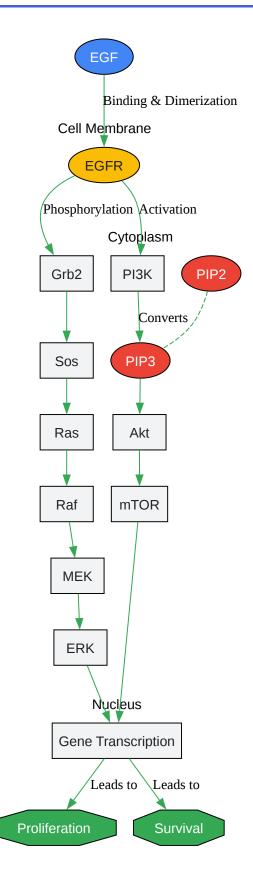


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Caption: Workflow for the conjugation of **m-PEG9-Br** to a protein.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway





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